Dual-Target Affinity Profile for ER-α and EP2: Epi-Cryptoacetalide's Defined Binding Constants
Epi-Cryptoacetalide is reported to bind with moderate to high affinity to two distinct receptor targets, Estrogen Receptor Alpha (ER-α) and the Prostaglandin E2 receptor EP2 subtype, with quantified inhibition constants (Ki) of 0.3 μM and 1.92 μM, respectively . This dual activity is a specific characteristic that distinguishes it from other diterpenoid lactones like Cryptoacetalide, for which no comparable quantitative target engagement data has been published . This provides a defined molecular basis for its proposed anti-endometriosis activity.
| Evidence Dimension | Target Binding Affinity (Inhibition Constant, Ki) |
|---|---|
| Target Compound Data | ER-α: 0.3 μM; EP2: 1.92 μM |
| Comparator Or Baseline | Cryptoacetalide: No reported Ki data for ER-α or EP2 receptors |
| Quantified Difference | Data available for Epi-Cryptoacetalide only, providing a unique, quantifiable molecular target profile within its immediate class. |
| Conditions | Competitive radioligand binding assays (as per vendor references) |
Why This Matters
This unique, publicly available dual-target affinity data allows for rational experimental design and procurement for projects specifically investigating the ER-α/EP2 axis in endometriosis, unlike its analog Cryptoacetalide which lacks this defined mechanism.
